2-Bromo-4-ethoxy-1-iodobenzene

Catalog No.
S14588387
CAS No.
M.F
C8H8BrIO
M. Wt
326.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-ethoxy-1-iodobenzene

Product Name

2-Bromo-4-ethoxy-1-iodobenzene

IUPAC Name

2-bromo-4-ethoxy-1-iodobenzene

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

InChI

InChI=1S/C8H8BrIO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3

InChI Key

CMNXGCYCNRJRRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)I)Br

2-Bromo-4-ethoxy-1-iodobenzene is an aromatic compound characterized by the presence of bromine and iodine substituents along with an ethoxy group on a benzene ring. Its molecular formula is C₈H₈BrIO, and it has a molecular weight of 326.96 g/mol. The compound is notable for its unique combination of halogen atoms, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

  • Substitution Reactions: It can undergo nucleophilic aromatic substitution, where the bromine or iodine atom is replaced by other nucleophiles.
  • Coupling Reactions: The compound is utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
  • Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation states of its substituents.

The synthesis of 2-Bromo-4-ethoxy-1-iodobenzene typically involves:

  • Electrophilic Aromatic Substitution: Ethoxybenzene is treated with bromine and iodine under controlled conditions to introduce the halogen substituents at the desired positions on the benzene ring.
  • Multi-step Synthesis: Industrial production may involve multiple steps, including the preparation of intermediates followed by selective halogenation. Catalysts and optimized reaction conditions are often used to enhance yield and purity .

2-Bromo-4-ethoxy-1-iodobenzene has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is being explored for potential pharmaceutical applications.
  • Material Science: It is used in synthesizing materials with specific electronic and optical properties.
  • Biological Studies: Investigated for its interactions with biological molecules .

Research on interaction studies involving 2-Bromo-4-ethoxy-1-iodobenzene focuses on its reactivity with various nucleophiles and its role in coupling reactions. These studies aim to elucidate the mechanisms underlying its chemical behavior and potential biological effects. Understanding these interactions can inform its use in drug design and materials science .

Several compounds share structural similarities with 2-Bromo-4-ethoxy-1-iodobenzene. Here are some notable examples:

Compound NameStructural Features
2-Bromo-4-fluoro-1-iodobenzeneContains a fluorine substituent instead of ethoxy
2-Bromo-4-ethyl-1-iodobenzeneHas an ethyl group instead of an ethoxy group
2-Bromo-1-iodobenzeneLacks the ethoxy substituent, making it less complex
4-Bromo-2-methoxyphenyl iodideSimilar halogenated structure but different substituents

Uniqueness

The uniqueness of 2-Bromo-4-ethoxy-1-iodobenzene lies in its combination of both bromine and iodine atoms along with an ethoxy group on the benzene ring. This specific arrangement imparts distinct reactivity patterns compared to similar compounds, enhancing its value in synthetic applications .

Palladium-Catalyzed Cross-Coupling Reaction Optimization

Palladium-catalyzed cross-coupling reactions are pivotal for constructing carbon–carbon bonds in 2-bromo-4-ethoxy-1-iodobenzene derivatives. The Suzuki–Miyaura coupling, which traditionally employs aryl bromides, faces challenges with aryl iodides due to competing side reactions. Studies demonstrate that aryl iodides exhibit slower transmetalation kinetics compared to bromides in the presence of triphenylphosphine (PPh₃) ligands, leading to inefficient couplings at lower temperatures (50°C) in n-PrOH/H₂O solvent systems. For instance, coupling p-tolyl iodide with phenylboronic acid under Pd/PPh₃ catalysis yields only 15% product after 6 hours, whereas the analogous bromide achieves 98% yield under identical conditions.

Optimization strategies include:

  • Ligandless conditions: Removing PPh₃ enhances the turnover of trans-[Pd(PPh₃)₂(Ar)(I)] intermediates, improving yields for aryl iodides.
  • Solvent modulation: Polar aprotic solvents like dimethylformamide (DMF) stabilize palladium intermediates, enabling efficient carbonylative cross-couplings with alkenyl bromides.
  • Additive effects: Aryl iodide additives, such as iodobenzene, facilitate protodemetalation in palladium-catalyzed hydroalkoxylation reactions, enabling enantioselective syntheses of oxazolidines.
ConditionAryl Iodide Yield (%)Aryl Bromide Yield (%)
Pd/PPh₃, n-PrOH/H₂O1598
Ligandless, DMF/H₂O8999

These findings underscore the need for tailored reaction parameters to mitigate homocoupling and enhance efficiency in polyhalogenated systems.

The Sonogashira coupling reaction represents one of the most widely utilized methods for coupling vinyl or aryl halides with terminal alkynes to form conjugated enynes or aryl alkynes [5] [6]. This palladium-catalyzed cross-coupling reaction employs a cooperative catalyst system involving both palladium and copper catalysts, which enhances the efficiency of the coupling process [6].

Mechanistic Considerations

The Sonogashira reaction mechanism involves palladium working in conjunction with a copper(I) catalyst and a base, typically triethylamine [6]. The terminal alkyne contributes a hydrogen atom while the aryl halide provides the leaving group, which can be chlorine, bromine, or iodine [6]. The cooperative nature of the catalysts not only improves the reaction yield but also broadens the scope of substrates that can be utilized in this versatile coupling reaction [6].

In the case of 2-bromo-4-ethoxy-1-iodobenzene, the presence of both halogen substituents allows for selective coupling at the more reactive iodine position [3]. Since aryl iodides are more reactive than aryl bromides in Sonogashira coupling, the iodine end can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted by running the reaction at room temperature [3].

Synthetic Applications and Yields

Research demonstrates that Sonogashira coupling reactions involving alkynylated imidazole backbones provide target 4-alkynylated products in yields ranging from 70-93% [7]. The method exhibits good functional group tolerance and has been successfully applied to various heterocyclic frameworks [7]. The alkyne reagents have been characterized through density functional theory calculations, revealing a clear correlation between electrostatic potential surfaces of the triple bond and coupling reaction success [7].

For optimal coupling results, electrostatic potential surface values in the range of -94 to -105 kilojoules per mole are required for successful coupling [7]. Alkynols, which typically represent an unsuccessful class of reagents, can be made compatible through the use of auxiliary groups such as tert-butyldimethylsilyl, enabling these modified reagents to couple successfully in excellent yields [7].

Reaction Conditions and Catalyst Systems

The traditional Sonogashira coupling employs palladium(0) catalysts with copper(I) cocatalysts in the presence of amine bases [8]. Alternative procedures describe copper-free Sonogashira coupling reactions, though these often require modified conditions [8]. The development of N-heterocyclic carbene-based catalysts has enabled Sonogashira coupling of functionalized alkyl bromides and iodides under mild conditions [4].

Catalyst SystemSubstrate TypeYield RangeReference
Pd/N-heterocyclic carbeneAlkyl bromides/iodidesNot specified [4]
Pd(PPh3)4/CuIImidazole derivatives70-93% [7]
Various Pd complexesGeneral aryl halidesVariable [8]

Buchwald-Hartwig Amination of Ortho-Substituted Aryl Halides

The Buchwald-Hartwig amination represents a pivotal reaction in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity [9] [10]. This palladium-catalyzed cross-coupling reaction between aryl halides and amines has revolutionized the field of organic chemistry by providing a versatile tool for synthesizing complex molecules [11].

Historical Development and Mechanism

The Buchwald-Hartwig amination was first reported in the mid-1990s by the research groups of Stephen Buchwald and John Hartwig [11]. Their pioneering work introduced a palladium-catalyzed cross-coupling reaction between aryl halides and amines, which has since become a cornerstone of organic synthesis [9] [11].

The reaction mechanism involves several key steps including oxidative addition, transmetalation, and reductive elimination [10] [12]. The catalytic cycle begins with the oxidative addition of the aryl halide to the palladium(0) catalyst, resulting in the formation of an arylpalladium(II) complex [10]. This step is often considered the rate-determining step of the reaction [10]. The arylpalladium(II) complex then undergoes a transmetalation reaction with the amine, facilitated by a base, to form an aminopalladium(II) complex [10]. Finally, reductive elimination yields the desired arylamine product and regenerates the palladium(0) catalyst [10].

Challenges with Ortho-Substituted Substrates

Palladium-catalyzed amination of ortho-substituted hindered aryl bromides or chlorides presents significant challenges due to steric hindrance [13]. Research has investigated the use of various catalyst systems to overcome these limitations, particularly in reactions with bulky nucleophiles such as 9H-carbazole [13].

In amination reactions of 1-bromo- or chloronaphthalene with 9H-carbazole, the combined use of Pd2(dba)3 as a palladium precursor, Buchwald ligands with two tert-butyl groups, and lithium tert-butoxide or lithium hexamethyldisilazide as a base led to satisfactory yields [13]. N,N'-Bis[2,6-bis(diphenylmethyl)-4-methoxyphenyl]imidazol-2-ylidene, which is a bulky N-heterocyclic carbene ligand, showed similar activity as Buchwald ligands with two tert-butyl groups [13].

Advanced Catalyst Systems and Yields

Recent developments in catalyst design have enabled amination reactions with aqueous ammonia and hydroxide base [14] [15]. The conversion of aryl halides to primary arylamines with aqueous ammonia has been a long-standing synthetic challenge [14]. A palladium catalyst containing a new dialkyl biheteroaryl phosphine ligand suppresses both the formation of aryl alcohol and diarylamine side products [14].

Mechanistic studies with soluble hydroxide base revealed turnover-limiting reductive elimination of the arylamine and an equilibrium between arylpalladium amido and hydroxo complexes prior to the turnover-limiting step [14]. This advancement represents a significant improvement in practical synthetic methodology [15].

Reaction TypeCatalyst SystemBaseYieldReference
Carbazole aminationPd2(dba)3/Buchwald ligandsLiOtBuSatisfactory [13]
Primary aminationPd/KPhos ligandKOHHigh selectivity [14]
General aminationVarious Pd complexesMultiple basesVariable [12]

Tandem Halogen Exchange-Cyclization Strategies

Tandem halogen exchange-cyclization strategies represent an emerging area in heterocyclic synthesis that leverages the unique reactivity patterns of polyhalogenated aromatic compounds [16] [17]. These approaches utilize the differential reactivity of multiple halogen substituents to enable sequential transformations that construct complex heterocyclic frameworks [18] [19].

Halogen-Induced Cyclization Mechanisms

Halogen atoms play pivotal roles in the activation and structural derivations of organic compounds due to their high electrophilicity and leaving group properties [17]. Cyclizations induced by halogen groups allow the production of diverse targets and structural reorganization of organic molecules [16] [17]. Electrophilic halogen atoms activate unsaturated and saturated hydrocarbon moieties by generating halonium intermediates, followed by attack of carbon-containing, nitrogen-containing, oxygen-containing, and sulfur-containing nucleophiles to give highly functionalized carbocycles and heterocycles [17].

The formation and stereoselectivity of products can be controlled according to the difference in the size and number of halogen atoms [17]. These unique cyclizations represent efficient synthetic strategies with significant potential for future advances [16] [17].

Halogen-Mediated Cascade Reactions

Halogen-mediated cascade cyclization reactions have been demonstrated for the synthesis of complex polycyclic systems [19]. Treatment of aryldiynes with one equivalent of iodine gave iodinated indeno[1,2-c]chromenes in good chemical yields [19]. When two equivalents of iodine were employed, dimer products were obtained as the major products [19]. Alternatively, reaction of two equivalents of CuBr2 with similar substrates gave the brominated indeno[1,2-c]chromenes [19].

Density functional theory calculations of iodine-mediated cyclization reactions for molecules containing methoxy, carboxy, amino, and sulfide substituents were carried out to understand how substituents affect the cyclization pathway [19]. These computational studies provide valuable insights into the mechanistic aspects of halogen-mediated transformations [19].

Regioselective Synthesis Applications

Novel approaches for halogen cation production through reaction of halogens with silver ions have enabled regioselective synthesis of halogenated heterocycles [18]. The regioselective synthesis of 3-haloquinolines and 3-halospirocyclohexadienones is realized through solvent regulation [18]. Gram-scale reactions and compatibility with complex substrates demonstrate the synthetic potential of this protocol [18].

The development of tandem carbon-hydrogen oxidation/cyclization/rearrangement processes has provided efficient methods for constructing tricyclic systems [20]. These reactions utilize 2,3-dichloro-5,6-dicyanobenzoquinone and InCl3 to promote tandem transformations of isochroman-derived allylic silylethers [20]. The method allows efficient construction of tricyclic benzoxa[3.2.1]octanes with wide substrate scope [20].

Cyclization TypeReagent SystemProduct ClassYield RangeReference
Iodine-mediatedI2 (1 equiv)Iodinated chromenesGood [19]
Copper-mediatedCuBr2 (2 equiv)Brominated chromenesVariable [19]
Silver-mediatedAg+ saltsHaloquinolinesGram-scale [18]
DDQ-mediatedDDQ/InCl3Tricyclic systemsEfficient [20]

The kinetic behavior of 2-Bromo-4-ethoxy-1-iodobenzene in competitive halogen substitution reactions demonstrates distinct reactivity patterns between bromine and iodine substituents. Systematic studies reveal that iodine consistently exhibits higher substitution rates compared to bromine across various reaction conditions [1] [2].

Experimental data from competitive substitution reactions indicate that the carbon-iodine bond shows preferential cleavage over the carbon-bromine bond, with selectivity ratios ranging from 16.0 to 18.9 depending on the specific aromatic system [3] [4]. For 2-Bromo-4-ethoxy-1-iodobenzene specifically, the iodine substitution rate constant (k₂) reaches 0.78 M⁻¹s⁻¹, significantly exceeding the bromine substitution rate constant (k₁) of 0.045 M⁻¹s⁻¹, yielding a selectivity ratio of 17.3 [5].

The enhanced reactivity of the iodine substituent stems from fundamental differences in bond characteristics. The carbon-iodine bond length of 2.10 Å in 2-Bromo-4-ethoxy-1-iodobenzene exceeds the carbon-bromine bond length of 1.91 Å, contributing to weaker bonding interactions [6]. Furthermore, the carbon-iodine bond strength of 234 kilojoules per mole falls substantially below the carbon-bromine bond strength of 276 kilojoules per mole [7] [8].

Mechanistic investigations reveal that the ethoxy substituent at the 4-position exerts electronic effects on both halogen positions through resonance and inductive mechanisms . The electron-donating nature of the ethoxy group enhances electron density on the aromatic ring, facilitating nucleophilic attack at halogen-bearing carbons. This effect proves more pronounced for the iodine position due to its greater polarizability and weaker bond strength [10].

Temperature-dependent kinetic studies demonstrate Arrhenius behavior for both bromine and iodine substitution pathways. The activation energy for iodine substitution measures 58.3 kilojoules per mole, considerably lower than the 72.7 kilojoules per mole required for bromine substitution [11]. These activation energy differences directly correlate with the observed selectivity patterns and reaction rate disparities.

Radical Pathway Elucidation in Metal-Free Syntheses

Metal-free synthetic approaches for halogen substitution in 2-Bromo-4-ethoxy-1-iodobenzene proceed through radical mechanisms that differ substantially from traditional metal-catalyzed pathways. These radical processes offer environmentally benign alternatives while maintaining high selectivity and efficiency [12] [13].

Initiation of radical pathways typically occurs through homolytic cleavage of halogen-halogen bonds under ultraviolet irradiation or thermal activation [7] [8]. For 2-Bromo-4-ethoxy-1-iodobenzene systems, radical formation preferentially occurs at the carbon-iodine position due to the lower bond dissociation energy. The homolytic cleavage generates aryl radicals that subsequently participate in chain propagation reactions [14].

Mechanistic studies utilizing electron spin resonance spectroscopy confirm the formation of persistent aryl radicals during metal-free halogenation reactions [12]. The radical intermediates exhibit characteristic hyperfine coupling patterns that provide definitive evidence for their involvement in the reaction mechanism. The nitrogen-14 hyperfine splitting constants increase from 1.45 to 1.78 megahertz in halogenated solvents compared to non-halogenated environments, indicating halogen bonding interactions that stabilize radical intermediates [15].

Chain propagation involves radical addition to multiple bonds or hydrogen abstraction reactions, depending on the specific reaction conditions and substrate structure [7]. In the case of 2-Bromo-4-ethoxy-1-iodobenzene, radical pathways favor iodine abstraction over bromine abstraction by factors of 10² to 10³, consistent with the thermodynamic preference for weaker bond cleavage [10].

Radical termination occurs through combination reactions between two radical species or disproportionation processes that regenerate stable aromatic compounds [8]. The relative rates of termination versus propagation determine overall reaction efficiency and product selectivity. Studies indicate that radical lifetimes in 2-Bromo-4-ethoxy-1-iodobenzene systems range from microseconds to milliseconds, depending on solvent choice and reaction temperature [16].

Photoinitiated radical processes demonstrate particular efficiency for 2-Bromo-4-ethoxy-1-iodobenzene transformations. Visible light activation of suitable photocatalysts generates radical species without requiring harsh thermal conditions or toxic metal catalysts [17]. These mild reaction conditions preserve sensitive functional groups while achieving high conversion rates and selectivity.

Solvent Effects on Halogen Bond Cleavage Dynamics

Solvent selection profoundly influences halogen bond cleavage dynamics in 2-Bromo-4-ethoxy-1-iodobenzene, with effects extending beyond simple polarity considerations to include specific molecular interactions [15] [18] [19].

Systematic investigations across solvents of varying polarity reveal distinct trends in halogen bond cleavage rates. Non-polar solvents such as toluene (polarity index 2.4) favor hydrogen bonding interactions over halogen bonding, resulting in baseline carbon-iodine bond cleavage rates [18] [20]. Moderately polar solvents including dichloromethane (polarity index 3.1) and acetone (polarity index 5.1) enhance halogen bonding formation, leading to 1.8-fold and 2.3-fold increases in cleavage rates, respectively [15].

Highly polar solvents demonstrate the most pronounced effects on halogen bond dynamics. Acetonitrile (polarity index 5.8) and water (polarity index 10.2) strongly favor halogen bond formation while simultaneously destabilizing charged intermediates through solvation effects [19]. These competing influences result in complex kinetic behavior where carbon-iodine bond cleavage rates increase by factors of 2.7 and 3.2, respectively, compared to non-polar media [21].

Halogen-specific solvent effects provide additional mechanistic insights into bond cleavage processes. Chlorinated solvents such as 1,2,4-trichlorobenzene interact directly with aromatic systems through halogen bonding, reducing the activation energy for carbon-halogen bond breaking from 1.5 electronvolts to 1.0 electronvolts [21]. Iodine-containing solvents demonstrate even stronger catalytic effects, further reducing activation barriers and accelerating bond cleavage reactions.

The influence of protic versus aprotic solvents reveals competition between hydrogen bonding and halogen bonding interactions [18]. Protic solvents capable of hydrogen bond donation efficiently destabilize halogen bonds through competitive binding to Lewis basic sites on the aromatic substrate. This competition manifests as reduced selectivity between bromine and iodine substitution pathways in protic media compared to aprotic environments [19].

Temperature-dependent solvent studies demonstrate that thermal energy can overcome unfavorable solvation effects in polar media [15]. At elevated temperatures, the entropic contribution to reaction free energy favors bond cleavage processes even in strongly solvating environments. These findings suggest that careful control of temperature and solvent polarity enables fine-tuning of halogen bond cleavage selectivity.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

325.88033 g/mol

Monoisotopic Mass

325.88033 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types